molecular formula C7H14N2O2 B1638908 N-(morpholin-2-ylmethyl)acetamide CAS No. 112913-95-8

N-(morpholin-2-ylmethyl)acetamide

Cat. No.: B1638908
CAS No.: 112913-95-8
M. Wt: 158.2 g/mol
InChI Key: UGPSGKBXOZVVCV-UHFFFAOYSA-N
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Description

N-(morpholin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Biological Activity

N-(morpholin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of compounds. The acetamide functional group further contributes to its pharmacological properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on similar acetamide derivatives have shown effective inhibition against bacterial strains such as E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison to Control
2bE. coli12.5Lower than control
2iS. aureus25Equal to control
2bB. subtilis6.25Lower than control

2. Analgesic Properties

In related studies, compounds similar to this compound have demonstrated potential as analgesics through their interaction with sigma receptors. For example, a derivative showed high affinity for the σ1 receptor, leading to significant antinociceptive effects in animal models . This suggests that this compound may also modulate pain pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound may bind selectively to sigma receptors, influencing neurotransmitter release and pain perception.
  • Enzymatic Inhibition: Similar compounds have been noted for their ability to inhibit proton pumps, suggesting a mechanism for reducing gastric acid secretion and treating gastrointestinal disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various fungal species, including Candida albicans. Results indicated that certain derivatives exhibited potent fungicidal activity with MIC values significantly lower than those of established antifungals .

Case Study 2: Analgesic Potential

Another study investigated the analgesic properties of a morpholine-containing compound in a formalin test model. The compound demonstrated dose-dependent reductions in nociception, indicating potential therapeutic applications in pain management .

Properties

IUPAC Name

N-(morpholin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)9-5-7-4-8-2-3-11-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPSGKBXOZVVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302496
Record name N-(2-Morpholinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-95-8
Record name N-(2-Morpholinylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112913-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Morpholinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a solution of 2-(N-acetylaminomethyl)-4-benzylmorpholine (20 g, 80.7 mmol) in ethanol-acetic acid (20/1, 210 ml) was suspended 2.0 g of 10% palladium-carbon and the mixture was stirred at 60° C. under hydrogen stream for 22 hours. The reaction mixture was filtered with Celite, the solvent was distilled off from the filtrate under reduced pressure to give crude 2-(N-acetylaminomethyl)morpholine (15.62 g). Yield=100%. This compound was used for the subsequent reaction without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
210 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.